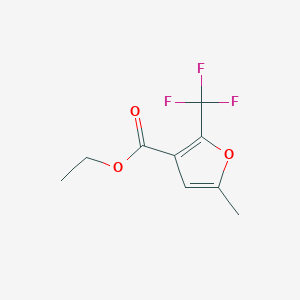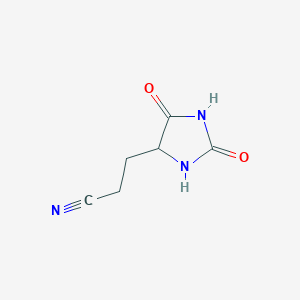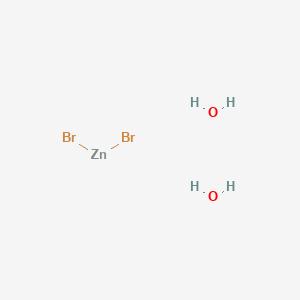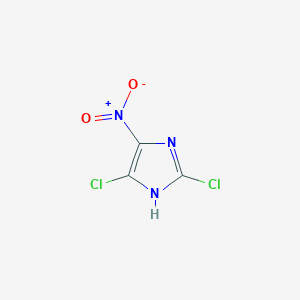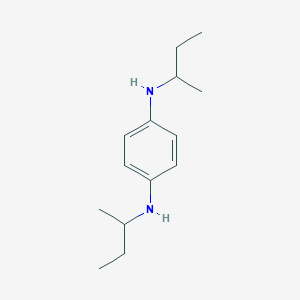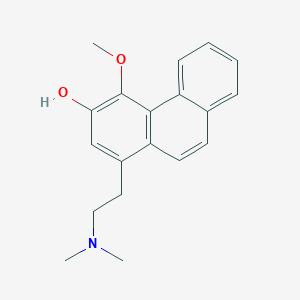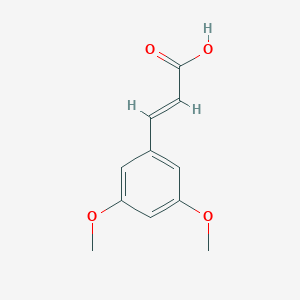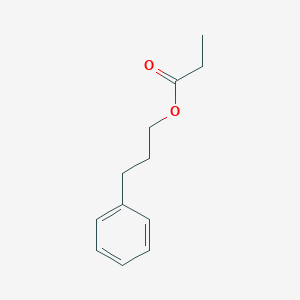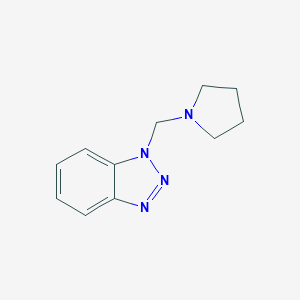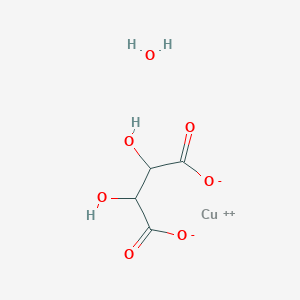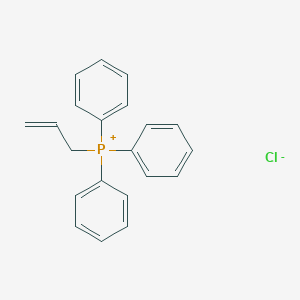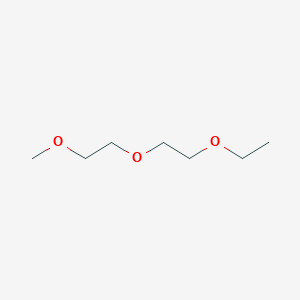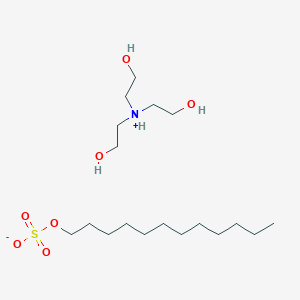![molecular formula C17H14N2O4S B092371 4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulphonic acid CAS No. 18524-46-4](/img/structure/B92371.png)
4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulphonic acid, also known as Sudan IV, is a synthetic dye that is widely used in scientific research. It is a member of the azo dye family, which is characterized by the presence of an azo group (-N=N-) that links two aromatic rings. Sudan IV has a deep red color and is soluble in organic solvents such as ethanol, acetone, and chloroform.
作用机制
The mechanism of action of 4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulphonic acid IV is based on its ability to bind to nonpolar molecules such as lipids. The dye has a hydrophobic tail that interacts with the hydrophobic tails of the lipids, while the hydrophilic head interacts with the aqueous environment. This results in the formation of a stable complex that can be visualized by microscopy or spectroscopy.
生化和生理效应
4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulphonic acid IV is not known to have any significant biochemical or physiological effects on living organisms. However, it should be noted that the dye is not biocompatible and can be toxic if ingested or inhaled. Therefore, appropriate safety precautions should be taken when handling 4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulphonic acid IV in the laboratory.
实验室实验的优点和局限性
One of the main advantages of 4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulphonic acid IV is its high specificity for neutral lipids. This makes it a valuable tool for researchers studying lipid metabolism and storage in cells and tissues. In addition, 4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulphonic acid IV is relatively easy to use and can be applied to a variety of sample types.
However, there are also some limitations to the use of 4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulphonic acid IV. For example, the dye is not suitable for staining polar lipids such as phospholipids and sphingolipids. In addition, 4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulphonic acid IV is not very sensitive and may not detect low levels of lipids in some samples. Finally, the dye is not compatible with aqueous solutions and requires the use of organic solvents, which can be hazardous and require special handling.
未来方向
There are several future directions for research involving 4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulphonic acid IV. One possibility is to develop new dyes with improved specificity and sensitivity for different types of lipids. Another area of interest is the use of 4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulphonic acid IV in combination with other techniques such as mass spectrometry and fluorescence microscopy to obtain more detailed information about lipid metabolism and function. Finally, there is a need for further studies on the safety and toxicity of 4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulphonic acid IV, particularly in the context of environmental and occupational exposure.
合成方法
4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulphonic acid IV can be synthesized by diazotizing 2-amino-1-naphthol and coupling it with m-toluenesulfonic acid. The reaction proceeds in an acidic medium and requires careful temperature control. The yield of 4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulphonic acid IV is typically high, and the purity can be improved by recrystallization.
科学研究应用
4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulphonic acid IV has a wide range of applications in scientific research. One of its main uses is as a stain for lipids in histology and cytology. 4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulphonic acid IV is particularly useful for staining neutral lipids such as triglycerides, which are abundant in adipose tissue. The dye binds to the lipid droplets and gives them a red color, allowing them to be visualized under a microscope.
4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulphonic acid IV is also used in biochemistry to study the binding of proteins and other biomolecules to lipid membranes. The dye can be incorporated into liposomes, which are artificial vesicles made of lipid bilayers. By monitoring the fluorescence of 4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulphonic acid IV, researchers can determine the degree of membrane fusion and the stability of the liposomes.
属性
CAS 编号 |
18524-46-4 |
|---|---|
产品名称 |
4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulphonic acid |
分子式 |
C17H14N2O4S |
分子量 |
342.4 g/mol |
IUPAC 名称 |
4-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-methylbenzenesulfonic acid |
InChI |
InChI=1S/C17H14N2O4S/c1-11-10-13(24(21,22)23)7-8-15(11)18-19-17-14-5-3-2-4-12(14)6-9-16(17)20/h2-10,20H,1H3,(H,21,22,23) |
InChI 键 |
FEACTMUAXQJDBH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)O)N=NC2=C(C=CC3=CC=CC=C32)O |
规范 SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)O)N=NC2=C(C=CC3=CC=CC=C32)O |
其他 CAS 编号 |
18524-46-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



